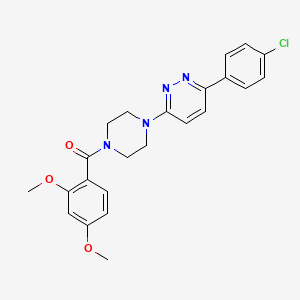

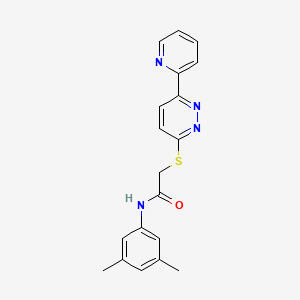

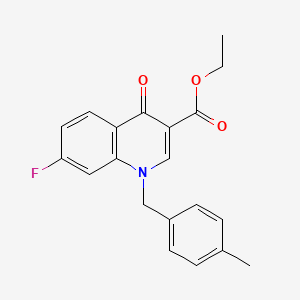

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyridazinone derivative carrying a 4-substituted phenylpiperazinylethyl moiety . It has a molecular formula of C23H23ClN4O3 and a molecular weight of 438.91. It’s used in scientific research due to its unique composition.

Synthesis Analysis

The synthesis of this compound involves a six-step reaction starting from the aromatic heterocyclic dichloro structure . The process begins with the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR, mass, and elemental analysis . In the 13C NMR spectrum, the pyridazinone ring carbonyl carbon-supported structure accuracy in the range of 157.38–156.86 ppm .Chemical Reactions Analysis

The compound is part of a group of compounds synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The compound with the best activity is the methyl derivative substituted 6b (Ki = 3.73 ± 0.9 nM) with the electron donating group .Physical And Chemical Properties Analysis

The compound is solid in form . It is soluble in DMSO but insoluble in water .Scientific Research Applications

Synthesis and Structural Studies

- Novel Synthesis Methods : Research has explored novel synthesis methods for related compounds, emphasizing the versatility of pyridazinone derivatives in chemical synthesis. These studies provide insights into the structural and electronic properties of such compounds (Gaby et al., 2003).

Pharmacological Interactions

- Molecular Interaction Studies : Investigations into the molecular interactions of structurally similar compounds with receptors have been conducted, highlighting their potential as antagonists for certain receptors. This research is crucial in understanding the pharmacological implications of these compounds (Shim et al., 2002).

Agricultural Applications

- Herbicide Development : Some studies have focused on the development of herbicides using pyridazinone derivatives. These compounds have been shown to inhibit specific processes in plants, potentially making them effective as agricultural herbicides (Hilton et al., 1969).

Anticancer and Antimicrobial Research

- Anticancer and Antituberculosis Studies : There has been significant research on derivatives of similar compounds for their potential anticancer and antituberculosis properties. These studies contribute to the ongoing search for new therapeutic agents in treating various diseases (Mallikarjuna et al., 2014).

Structural Analysis of Anticonvulsant Drugs

- Anticonvulsant Drug Analysis : Structural and electronic properties of anticonvulsant drugs that include similar structural components have been analyzed. These studies help in understanding how such compounds can be used in medical applications (Georges et al., 1989).

Antioxidant Potency Research

- Exploring Antioxidant Properties : Some research has focused on the antioxidant potency of related compounds. Understanding the antioxidant properties of these compounds can lead to their potential use in health-related applications (Dineshkumar & Parthiban, 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it likely interacts with its targets to inhibit their function, leading to the observed anti-tubercular activity .

Biochemical Pathways

This system plays a crucial role in transmitting nerve impulses, and disruption of this system can lead to dramatic behavioral changes and body movement impairment .

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity , suggesting that this compound may also have similar effects.

Safety and Hazards

As this compound is used for research purposes only, it is not intended for human or veterinary use. Therefore, it’s important to handle it with care and follow appropriate safety measures.

Future Directions

properties

IUPAC Name |

[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-30-18-7-8-19(21(15-18)31-2)23(29)28-13-11-27(12-14-28)22-10-9-20(25-26-22)16-3-5-17(24)6-4-16/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMILZQLJNPSQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)